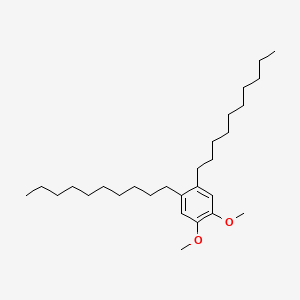
1,2-Didecyl-4,5-dimethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Didecyl-4,5-dimethoxybenzene is an organic compound with the molecular formula C28H50O2 It is a derivative of benzene, where two decyl groups and two methoxy groups are substituted at the 1,2 and 4,5 positions, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Didecyl-4,5-dimethoxybenzene typically involves the alkylation of 1,2-dimethoxybenzene with decyl halides under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Starting Material: 1,2-Dimethoxybenzene
Reagent: Decyl halide (e.g., decyl chloride)
Catalyst: Aluminum chloride (AlCl3)
Solvent: Dichloromethane (CH2Cl2) or another suitable solvent
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then purified using standard techniques such as distillation, recrystallization, or chromatography.
化学反应分析
Types of Reactions
1,2-Didecyl-4,5-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the remaining positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of brominated or nitrated derivatives.
科学研究应用
1,2-Didecyl-4,5-dimethoxybenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.
作用机制
The mechanism of action of 1,2-Didecyl-4,5-dimethoxybenzene involves its interaction with specific molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the decyl chains contribute to the compound’s hydrophobic properties. These interactions can affect the compound’s solubility, bioavailability, and overall biological activity.
相似化合物的比较
Similar Compounds
1,2-Dimethoxybenzene:
1,3-Dimethoxybenzene: Another isomer of dimethoxybenzene with methoxy groups at different positions.
1,4-Dimethoxybenzene:
Uniqueness
1,2-Didecyl-4,5-dimethoxybenzene is unique due to the presence of long decyl chains, which impart distinct hydrophobic properties and influence its reactivity and applications. The combination of methoxy and decyl groups makes it a versatile compound for various chemical and industrial processes.
属性
CAS 编号 |
919800-82-1 |
|---|---|
分子式 |
C28H50O2 |
分子量 |
418.7 g/mol |
IUPAC 名称 |
1,2-didecyl-4,5-dimethoxybenzene |
InChI |
InChI=1S/C28H50O2/c1-5-7-9-11-13-15-17-19-21-25-23-27(29-3)28(30-4)24-26(25)22-20-18-16-14-12-10-8-6-2/h23-24H,5-22H2,1-4H3 |
InChI 键 |
WYKUVMDUHXZUFH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC1=CC(=C(C=C1CCCCCCCCCC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




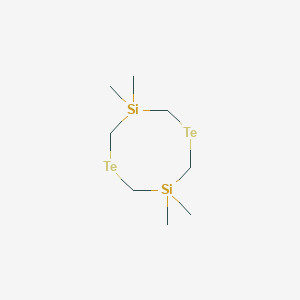

![4-Chloro-6-(3-chloropropoxy)-5-methoxypyrrolo[2,1-F][1,2,4]triazine](/img/structure/B12623966.png)
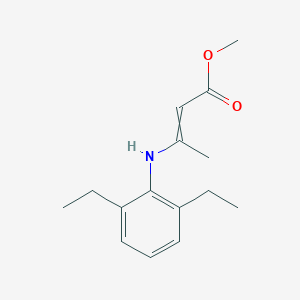
methanone](/img/structure/B12623973.png)
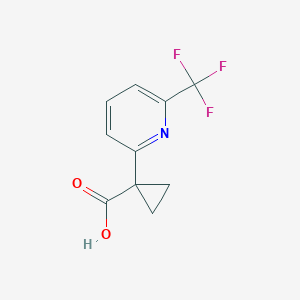
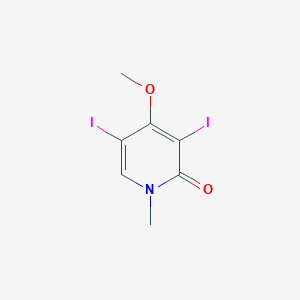


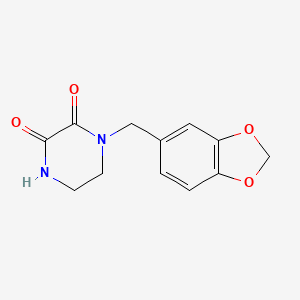
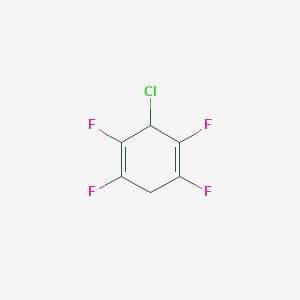
![ethyl [(2Z)-2-({[5-bromo-2-(1H-tetrazol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B12624030.png)
